molecular formula C15H9F3N2O3 B1525852 3-Methyl-6-[3-(trifluoromethyl)phenyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 1334149-52-8

3-Methyl-6-[3-(trifluoromethyl)phenyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid

Cat. No. B1525852
CAS RN: 1334149-52-8
M. Wt: 322.24 g/mol
InChI Key: YZWDPRPZKOKINM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Methyl-6-[3-(trifluoromethyl)phenyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid” is a chemical compound with the CAS Number: 1334149-52-8 . It is used as an intermediate in the synthesis of biologically active compounds .

Scientific Research Applications

Antidepressant

This compound is found in a variety of promising drugs pertaining to diversified therapeutic applications, including antidepressants . The trifluoromethyl group can enhance the potency of these drugs, potentially leading to more effective treatments for depression.

Antipsychotic

The compound is also used in the development of antipsychotic drugs . These drugs are used to manage psychosis, including delusions, hallucinations, paranoia, or disordered thought, primarily in schizophrenia and bipolar disorder.

Antihistamine

The compound has applications in the development of antihistamine drugs . These drugs are commonly used to treat symptoms of allergies, such as hay fever, hives, conjunctivitis, and reactions to insect bites and stings.

Anti-fungal

The compound is used in the development of anti-fungal drugs . These drugs are used to treat fungal infections, which can occur in any part of the body, including the mouth, throat, esophagus, lungs, bladder, genital area, and the blood.

Anticancer

The compound has applications in the development of anticancer drugs . These drugs are used to control the growth of cancerous cells. The trifluoromethyl group can enhance the potency of these drugs, potentially leading to more effective cancer treatments.

Antioxidant

The compound is used in the development of antioxidant drugs . These drugs are used to protect the body’s cells from damage caused by harmful molecules known as free radicals.

Anti-inflammatory

The compound has applications in the development of anti-inflammatory drugs . These drugs are used to reduce inflammation and relieve pain.

Enzyme Inhibition

A molecule with a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein .

Future Directions

Trifluoromethylpyridines, a related group of compounds, are expected to find many novel applications in the future due to their unique physicochemical properties and biological activities . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names, and several trifluoromethylpyridine derivatives are used in the pharmaceutical and veterinary industries .

properties

IUPAC Name

3-methyl-6-[3-(trifluoromethyl)phenyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N2O3/c1-7-12-10(14(21)22)6-11(19-13(12)23-20-7)8-3-2-4-9(5-8)15(16,17)18/h2-6H,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZWDPRPZKOKINM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC(=CC=C3)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Methyl-6-[3-(trifluoromethyl)phenyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
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3-Methyl-6-[3-(trifluoromethyl)phenyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
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3-Methyl-6-[3-(trifluoromethyl)phenyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
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3-Methyl-6-[3-(trifluoromethyl)phenyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
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3-Methyl-6-[3-(trifluoromethyl)phenyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Reactant of Route 6
3-Methyl-6-[3-(trifluoromethyl)phenyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid

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